molecular formula C8H12 B094658 1-Octen-3-yne CAS No. 17679-92-4

1-Octen-3-yne

Cat. No. B094658
CAS RN: 17679-92-4
M. Wt: 108.18 g/mol
InChI Key: UEKPKVCWUZMBML-UHFFFAOYSA-N
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Description

1-Octen-3-yne is a chemical compound with the molecular formula C8H12 . It has an average mass of 108.181 Da and a monoisotopic mass of 108.093903 Da .


Molecular Structure Analysis

The molecular structure of 1-Octen-3-yne consists of 8 carbon atoms and 12 hydrogen atoms . The structure can be represented as n-C4H9C≡CCH=CH2 .


Physical And Chemical Properties Analysis

1-Octen-3-yne has a density of 0.8±0.1 g/cm3, a boiling point of 138.3±9.0 °C at 760 mmHg, and a vapour pressure of 8.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.0±0.8 kJ/mol and a flash point of 24.9±12.9 °C . The index of refraction is 1.443, and the molar refractivity is 36.8±0.3 cm3 .

Scientific Research Applications

  • Catalyzed Dimerization : 1-Octen-3-yne can be dimerized using rhodium(I) catalysis at room temperature, forming branched chain isomers like 7-methylenepentadec-8-yne. This process is similar for other alkynes and is significant in the study of complex organic syntheses (Carlton & Read, 1978).

  • NMR Spectroscopy Studies : Carbon-13 magnetic resonance spectra of 1-Octen-3-yne and its derivatives have been examined to understand their electronic structures. Such studies are crucial in elucidating the molecular structure and behavior of organic compounds (Kowalewski et al., 1976).

  • Metabolic Activation and Covalent Binding : 1-Octen-3-yne's metabolic activation was studied in vitro, showing its binding to proteins, DNA, and haem. This research provides insights into the biochemical interactions and potential toxicological effects of acetylenes (White et al., 1984).

  • Ruthenium-Catalyzed Synthesis of Quinolines : In the context of synthesizing quinolines from anilines, the addition of 1-Octen-3-yne resulted in complex products due to its dimerization and trimerization under a ruthenium catalyst system. This highlights its reactivity in complex organic reactions (Cho et al., 2003).

  • Ozonolysis Studies : Kinetic and mechanism studies of the ozonolysis of 1-Octen-3-one, a derivative of 1-Octen-3-yne, have been conducted, providing valuable data on reaction rates and atmospheric chemical processes (Li et al., 2020).

Safety And Hazards

1-Octen-3-yne is a flammable liquid and vapour . It is harmful if swallowed and causes skin and serious eye irritation . It is advised to keep away from heat, sparks, flames, and hot surfaces .

properties

IUPAC Name

oct-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4,6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKPKVCWUZMBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170191
Record name 1-Octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octen-3-yne

CAS RN

17679-92-4
Record name 1-Octen-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
M Hoshi, Y Masuda, A Arase - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
… types of 1,2-bis(trimethylsilyl)ethene derivatives, (E)-1-alkyl-1,2-bis(trimethylsilyl)ethenes (4), (Z)1,2-bis(trimethylsilyl)-1,4-pentadiene (6), and (E)-1,2bis(trimethylsilyl)-1-octen-3-yne (8), …
Number of citations: 7 www.journal.csj.jp
AR GOLPARVAR, A HADIPANAH… - Acta Agriculturae …, 2016 - ojs.aas.bf.uni-lj.si
Dracocephalum moldavica L. and Dracocephalum kotschyi Boiss. are aromatic plants belonging to Lamiaceae family. The aim of this study was to identify the chemical components of D…
Number of citations: 43 ojs.aas.bf.uni-lj.si
EO Odokwo, NM Uzoekwe - Communication in Physical Sciences, 2022 - journalcps.com
… %); methyl stearate (2.83%); 1nonadecene (4.97%); octadecanal (2.06%); tetracosane(3.81%); eicosane (2.85%); 2Hindol-2-one, 1,3-dihydro-5-hydroxy- (4.99%) and 1-octen-3-yne (…
Number of citations: 2 www.journalcps.com
SA Adabara - Communication in Physical Sciences, 2022 - journalcps.com
… %); methyl stearate (2.83%); 1nonadecene (4.97%); octadecanal (2.06%); tetracosane(3.81%); eicosane (2.85%); 2Hindol-2-one, 1,3-dihydro-5-hydroxy- (4.99%) and 1-octen-3-yne (…
Number of citations: 2 www.journalcps.com
M Akita, H Yasuda, A Nakamura - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… -1-octen-3-yne (4h). A pure sample of the dimer (700 mg, 3.3 mmol) was treated with 0. l mol dm-º aq NaOH (1 cm*) in 5 cm" methanol to give 2-hydroxymethyl-1-octen-3-yne in 83% …
Number of citations: 151 www.journal.csj.jp
BG Van den Hoven, H Alper - The Journal of Organic Chemistry, 1999 - ACS Publications
… The optimization of this process was effected using 2,7-dimethyl-1-octen-3-yne (3a) as the model substrate. The hydroformylation process is temperature, solvent, ligand, and catalyst …
Number of citations: 57 pubs.acs.org
SW Benson, LJ Garland - The Journal of Physical Chemistry, 1991 - ACS Publications
Conclusions NMR and calorimetric data have been obtained for a study of solvent effects on donor/acceptor reactions in a variety of solvents with several different acid-basepairs. …
Number of citations: 27 pubs.acs.org
Y Sasaki, Y Horita, C Zhong, M Sawamura… - Angewandte …, 2011 - Wiley Online Library
… We initially studied the 1,3-enyne with a terminal double bond and an internal triple bond such as 1-octen-3-yne (1 a). The reaction was initiated by the addition of 2.0 equivalents of …
Number of citations: 168 onlinelibrary.wiley.com
T Ishiyama, M Yamamoto, N Miyaura - Chemistry letters, 1996 - eprints.lib.hokudai.ac.jp
… C for 6 h in the presence of Pd(PPh3)4 (0.03 mmol) and aqueous KOH (3 mmol) in dioxane (6 ml) afforded 66% yield of (Z)-2-butyl-1-phenyl-1-octen-3-yne with 96% isomeric purity (…
Number of citations: 64 eprints.lib.hokudai.ac.jp
R Hua, M Tanaka - New Journal of Chemistry, 2001 - pubs.rsc.org
… Reaction of compound 1a with 2,7-dimethyl-1-octen-3-yne forming 2i. The reaction formed two regioisomers 2i-A and 2i-B in a 1:1 ratio. Chromatography on alumina first with hexane …
Number of citations: 33 pubs.rsc.org

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